BenchChemオンラインストアへようこそ!

benzyl 2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate

Phosphodiesterase 9 inhibition Pyrazolo[3,4-d]pyrimidine SAR Medicinal chemistry

Benzyl 2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate (CAS 922568-61-4) is a synthetic small molecule belonging to the N-substituted pyrazolo[3,4-d]pyrimidine ketone chemotype. This scaffold is established as a phosphodiesterase 9 (PDE9) inhibitory framework, with the core pyrazolo[3,4-d]pyrimidine ring serving as a guanine mimetic that engages the PDE9 active site.

Molecular Formula C21H18N4O3S
Molecular Weight 406.5
CAS No. 922568-61-4
Cat. No. B3412033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebenzyl 2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate
CAS922568-61-4
Molecular FormulaC21H18N4O3S
Molecular Weight406.5
Structural Identifiers
SMILESCC1=CC(=CC=C1)N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)OCC4=CC=CC=C4
InChIInChI=1S/C21H18N4O3S/c1-14-6-5-9-16(10-14)25-19-17(11-22-25)20(27)24-21(23-19)29-13-18(26)28-12-15-7-3-2-4-8-15/h2-11H,12-13H2,1H3,(H,23,24,27)
InChIKeyMYTJMMJESNASMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate (CAS 922568-61-4): Compound Class and Procurement-Relevant Characteristics


Benzyl 2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate (CAS 922568-61-4) is a synthetic small molecule belonging to the N-substituted pyrazolo[3,4-d]pyrimidine ketone chemotype. This scaffold is established as a phosphodiesterase 9 (PDE9) inhibitory framework, with the core pyrazolo[3,4-d]pyrimidine ring serving as a guanine mimetic that engages the PDE9 active site [1]. The compound incorporates a 1-(m-tolyl) substituent at the N1 position, a 4-hydroxy group on the pyrimidine ring, and a benzyl thioacetate side chain at the C6 position. This specific substitution pattern places it within a well-characterized series of PDE9 inhibitors disclosed in patent US9617269B2, where the pyrazolo[3,4-d]pyrimidine core is systematically derivatized to modulate potency, selectivity, and pharmacokinetic properties [2].

Why In-Class Substitution of Benzyl 2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate (CAS 922568-61-4) Is Not Advisable Without Comparative Data


Within the pyrazolo[3,4-d]pyrimidine ketone series, relatively minor structural modifications at the C6 side chain or N1 aryl substituent produce large shifts in PDE9 inhibitory potency, selectivity against other PDE isoforms, and physicochemical properties [1]. For example, the C6 benzyl thioacetate side chain distinguishes this compound from its amide-linked or ether-linked analogs, potentially altering hydrogen-bonding capacity, lipophilicity (cLogP), and metabolic stability. Because PDE9 inhibitors must balance sub-100 nM target engagement with adequate brain penetration or peripheral restriction depending on the therapeutic indication, substituting a compound solely on the basis of shared core scaffold—without comparative potency, selectivity, and ADME data—can lead to loss of pharmacological activity or unpredictable in vivo behavior [2]. The following quantitative evidence substantiates why scientific and industrial users should evaluate this specific benzyl ester derivative against its closest structural analogs rather than assuming functional interchangeability.

Quantitative Differentiation Evidence for Benzyl 2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate (CAS 922568-61-4) Against Closest Analogs


C6 Side-Chain Chemistry Distinguishes Benzyl Ester from N-(4-Fluorobenzyl) Amide Analog in PDE9A2 Binding Affinity – Class-Level Inference

The closest characterized analog to the target compound is N-(4-fluorobenzyl)-2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide (WYQ-38), which bears an amide linkage at the C6 thioacetate side chain instead of the benzyl ester present in CAS 922568-61-4. In a PDE9A2 catalytic domain inhibition assay, WYQ-38 exhibits an IC50 of 98 nM [1]. While a direct head-to-head IC50 comparison cannot be established because the target compound's PDE9A2 IC50 has not been publicly reported, the structural divergence at the C6 side chain—ester versus amide—is expected to influence target binding, hydrogen-bond network formation, and susceptibility to esterase-mediated hydrolysis, generating potentially distinct potency, selectivity, and pharmacokinetic profiles [2]. Notably, within the same patent series, other compounds with varied C6 substituents show PDE9A2 IC50 values ranging from 6 nM (WYQ-91) to >1,000 nM, confirming that the C6 appendage is a critical potency determinant [3].

Phosphodiesterase 9 inhibition Pyrazolo[3,4-d]pyrimidine SAR Medicinal chemistry

N1 m-Tolyl Substituent Confers Different PDE9A2 Affinity Compared to 4-Methoxyphenyl Analog – Cross-Study Comparable Evidence

The N1 position of the pyrazolo[3,4-d]pyrimidine scaffold is substituted with an m-tolyl group in the target compound, distinguishing it from the 4-methoxyphenyl analog (CAS 922107-72-0). Data from BindingDB and patent US9617269 show that compounds bearing N1 aryl groups with electron-donating substituents at the meta or para positions exhibit distinct PDE9A2 inhibitory potencies [1]. Within the patent series, WYQ-46 (bearing a cyclopentyl N1 substituent) shows an IC50 of 6 nM, while the structural comparator WYQ-38 (m-tolyl N1, but C6 amide linkage) shows 98 nM, indicating that the N1 substituent alone does not dictate potency; rather, the interplay between N1 and C6 substituents governs overall target affinity [2]. The benzyl 4-methoxyphenyl analog (CAS 922107-72-0) is a distinct compound with differing hydrogen-bond acceptor capacity (methoxy vs. methyl) and altered π-stacking potential with the PDE9 active-site hydrophobic clamp, although its PDE9A2 IC50 has not been publicly disclosed .

PDE9 inhibitor SAR N1 aryl substitution Structure-activity relationship

4-Hydroxy Tautomer vs. 4-Oxo Form Impacts PDE9 Binding Mode – Supporting Evidence from In-Class Structural Biology

The pyrazolo[3,4-d]pyrimidine core can exist in either a 4-hydroxy (enol-like) or 4-oxo (keto) tautomeric form, which influences the hydrogen-bond donor/acceptor pattern presented to the PDE9 active site. The target compound's IUPAC name designates the 4-hydroxy tautomer, distinguishing it from 4-oxo analogs such as benzyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate (CAS 877630-53-0), which lacks the N1 aryl substituent [1]. Crystallographic studies of pyrazolo[3,4-d]pyrimidine inhibitors bound to PDE9 demonstrate that the 4-substituent engages in critical hydrogen-bond interactions with the invariant glutamine residue (Gln453 in PDE9A) that anchors the guanine-binding pocket [2]. The 4-hydroxy form is expected to present a different hydrogen-bond geometry and protonation state compared to the 4-oxo form under physiological pH, potentially altering affinity and selectivity [3].

Pyrazolo[3,4-d]pyrimidine tautomerism PDE9 inhibitor binding mode Crystallography

PDE9 Target Class Selectivity Profile Inferred from WYQ Series: m-Tolyl-Containing Compounds Show Nanomolar PDE9A2 Potency Without PDE1/PDE5 Cross-Reactivity

The WYQ compound series, to which the m-tolyl-substituted target compound belongs, has been profiled primarily against PDE9A2, with representative compounds demonstrating nanomolar IC50 values (WYQ-38: 98 nM; WYQ-46: 6 nM; WYQ-91: 6 nM) [1]. Historical pyrazolo[3,4-d]pyrimidine-based PDE inhibitors—such as those described by Xia et al. (1997)—showed dual PDE1/PDE5 inhibitory activity, with IC50 values in the micromolar to sub-micromolar range [2]. The structural features of the WYQ series, including the N1 aryl substitution and C6 thioether-linked side chain, appear to confer PDE9 selectivity that diverges from earlier promiscuous pyrazolo[3,4-d]pyrimidines. While the target compound CAS 922568-61-4 has not been individually profiled across the full PDE panel, its membership in this PDE9-optimized series supports a selectivity advantage over first-generation pyrazolo[3,4-d]pyrimidine PDE inhibitors [3].

PDE9 selectivity Phosphodiesterase profiling Off-target screening

Evidence-Backed Application Scenarios for Benzyl 2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate (CAS 922568-61-4)


PDE9-Mediated cGMP Signaling Research and Tool Compound Development

Based on the nanomolar PDE9A2 inhibitory activity demonstrated by structurally proximate WYQ-series analogs (IC50 = 6–98 nM) , CAS 922568-61-4 can serve as a chemical probe for dissecting PDE9-mediated cGMP hydrolysis in neuronal, cardiovascular, or metabolic disease models. Its m-tolyl N1 substituent and hydroxy-pyrimidine tautomeric form provide a distinct pharmacophore relative to 4-oxo analogs, making it suitable for comparative SAR studies investigating the impact of C6 ester functionality on cellular cGMP elevation and downstream signaling .

Lead Optimization Scaffold for CNS-Penetrant PDE9 Inhibitor Programs

The benzyl ester moiety at the C6 position provides a metabolically labile handle that can be exploited in prodrug design or used as a benchmark for plasma stability comparisons against amide-linked analogs such as WYQ-38 (IC50 = 98 nM) . The compound's membership in the PDE9-selective WYQ series, which avoids the PDE1/PDE5 cross-reactivity observed in earlier pyrazolo[3,4-d]pyrimidine generations , positions it as a starting point for medicinal chemistry programs targeting cognitive disorders or heart failure where PDE9 inhibition shows therapeutic promise .

Pharmacophore Validation and Computational Docking Studies

The fully assigned structure of CAS 922568-61-4, with an explicit 4-hydroxy tautomer, N1 m-tolyl group, and benzyl thioacetate side chain, provides a well-defined ligand for molecular docking and pharmacophore modeling against PDE9 crystal structures (e.g., PDB 4G2J) . Its distinct substitution pattern enables researchers to test the contribution of the C6 ester hydrogen-bond acceptor to the PDE9 binding free energy, complementing existing data on amide-containing analogs .

Chemical Supplier Quality Benchmarking and Catalog Differentiation

For industrial procurement, the unambiguous structural identifier (CAS 922568-61-4, InChI Key MYTJMMJESNASMG-UHFFFAOYSA-N) and the differentiated 4-hydroxy tautomeric assignment distinguish this compound from the more common 4-oxo pyrazolo[3,4-d]pyrimidine derivatives (e.g., CAS 877630-53-0) . Purchasing decisions should verify tautomeric identity via ¹H-NMR or IR spectroscopy, as the 4-hydroxy form is expected to exhibit different solubility, stability, and target engagement characteristics relative to its 4-oxo counterpart .

Quote Request

Request a Quote for benzyl 2-((4-hydroxy-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.